[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
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Overview
Description
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a phosphatidylethanolamine, a class of phospholipids found in biological membranes. It consists of a glycerol backbone linked to a hexadecanoic acid (16:0) and a docosahexaenoic acid (22:4) with four cis double bonds at positions 7, 10, 13, and 16. This compound plays a crucial role in cellular functions and membrane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of phosphatidylethanolamines, including this compound, often involves extraction from natural sources such as egg yolk or soybeans. The extracted lipids are then purified using techniques like chromatography to isolate the desired phosphatidylethanolamine .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, resulting in the release of free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions involving the amino group.
Major Products
Oxidation: Hydroperoxides and other oxidative degradation products.
Hydrolysis: Free fatty acids and glycerol.
Substitution: Various substituted ethanolamine derivatives.
Scientific Research Applications
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
The mechanism of action of [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. It interacts with proteins and other lipids, modulating signaling pathways and membrane-associated processes. The specific molecular targets and pathways include interactions with membrane-bound enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
PE(160/225(4Z,7Z,10Z,13Z,16Z)): Another phosphatidylethanolamine with one additional double bond in the fatty acid chain.
PE(160/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains two additional double bonds compared to [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate.
Uniqueness
This compound is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to membranes. Its particular arrangement of double bonds influences its reactivity and interactions within biological systems .
Properties
Molecular Formula |
C43H78NO8P |
---|---|
Molecular Weight |
768.1 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13,17-18,20-21,24,26,41H,3-10,12,14-16,19,22-23,25,27-40,44H2,1-2H3,(H,47,48)/b13-11-,18-17-,21-20-,26-24-/t41-/m1/s1 |
InChI Key |
SQGZFCFLUVPOSZ-IVQYLSTHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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